molecular formula C14H12FNO3 B11855077 1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1195782-67-2

1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11855077
CAS No.: 1195782-67-2
M. Wt: 261.25 g/mol
InChI Key: SRLQUISUEUWYAG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 4-fluoro-2-methylphenylboronic acid with a suitable dihydropyridine precursor under specific conditions. The reaction typically requires the use of a palladium catalyst and a base, such as sodium hydroxide, in an organic solvent like chloroform or DMSO . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other fluorinated pyridines and dihydropyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1195782-67-2

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-4-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c1-8-5-6-16(13(17)12(8)14(18)19)11-4-3-10(15)7-9(11)2/h3-7H,1-2H3,(H,18,19)

InChI Key

SRLQUISUEUWYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=C(C=C(C=C2)F)C)C(=O)O

Origin of Product

United States

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